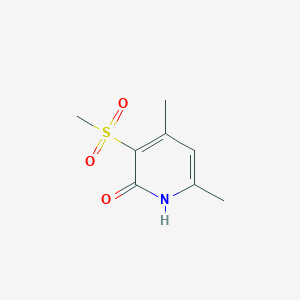

4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone

描述

属性

IUPAC Name |

4,6-dimethyl-3-methylsulfonyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-5-4-6(2)9-8(10)7(5)13(3,11)12/h4H,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQQOJLQVXKNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone typically involves the reaction of 4,6-dimethyl-2(1H)-pyridinone with a sulfonylating agent such as methylsulfonyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

化学反应分析

Types of Reactions

4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methylsulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 4,6-dimethyl-3-(carboxyl)-2(1H)-pyridinone.

Reduction: Formation of 4,6-dimethyl-3-(methylthio)-2(1H)-pyridinone.

Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its structural features suggest several possible mechanisms of action:

- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit antimicrobial properties, likely due to the sulfonyl group’s ability to disrupt microbial cell membranes or inhibit essential enzymes involved in cell wall synthesis .

- Anticancer Potential: Studies have shown that pyridinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms involve modulation of cell cycle regulators and pro-apoptotic factors . For instance, derivatives of pyridinones have been evaluated for their antiproliferative activities against various cancer cell lines, demonstrating significant efficacy .

Biological Research

The compound's interactions at the molecular level have made it a subject of interest in biological studies:

- Enzyme Inhibition: The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction may influence cellular pathways associated with oxidative stress and inflammation .

- In Vivo Studies: In vivo evaluations have shown promising results regarding the anti-inflammatory activity of related compounds, indicating the potential for therapeutic applications in conditions like arthritis .

Synthesis of Pharmaceutical Intermediates

4,6-Dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly COX-2 inhibitors like Etoricoxib. The compound can be utilized in multi-step synthesis processes that involve oxidation and substitution reactions to produce desired pharmacological agents .

Case Studies

作用机制

The mechanism of action of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

相似化合物的比较

Structural Modifications and Physicochemical Properties

Key structural analogs differ in the sulfonyl substituent and benzyl/aryl modifications. Below is a comparative analysis:

Key Observations :

- The methylsulfonyl group in the target compound provides a balance between electron-withdrawing effects and molecular weight, favoring reactivity without excessive hydrophobicity.

- Aryl sulfonyl derivatives (e.g., phenyl or methylphenyl sulfonyl) exhibit higher molecular weights and densities, leading to reduced solubility compared to the target compound .

- Polar modifications (e.g., hydroxymethyl in ) improve oral bioavailability, but the methylsulfonyl group may offer intermediate polarity .

生物活性

4,6-Dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is a heterocyclic compound recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₈H₁₁NO₃S

- Molar Mass : 201.24 g/mol

- CAS Number : [Not specified in the sources]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group present in the compound is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction may lead to alterations in cellular pathways associated with oxidative stress and inflammation, contributing to its observed biological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

Pyridinone derivatives have been explored for their anticancer potential. The compound's structural features allow it to serve as a scaffold for developing novel anticancer agents. Investigations into its effects on cancer cell lines have shown promising results, indicating that it may inhibit cell proliferation and induce apoptosis.

Study 1: Anticancer Activity

A study published in Frontiers in Chemistry explored the pharmacological properties of pyridinone derivatives, highlighting their anticancer effects. The research demonstrated that certain derivatives exhibited cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . Although specific data on this compound were not detailed, the findings support the potential of similar compounds in cancer therapy.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyridinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could disrupt bacterial cell membranes and inhibit vital enzymatic processes . While direct studies on this compound were limited, the structural similarities suggest comparable mechanisms may be at play.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Methylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone | Methylsulfonyl group | Antimicrobial |

| 3-(Isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone | Isopentylsulfonyl group | Anticancer |

| This compound | Methylsulfonyl group | Potentially both |

常见问题

Q. What synthetic methodologies are commonly employed to prepare 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone?

The synthesis of 2(1H)-pyridinone derivatives often involves intramolecular cyclization or multicomponent reactions . For example:

- Intramolecular Knoevenagel condensation : Base-catalyzed cyclization of bifunctional precursors containing carbonyl and amide groups can form the pyridinone core .

- Functionalization of preformed pyridinones : Sulfonyl groups (e.g., methylsulfonyl) are introduced via nucleophilic substitution or oxidation of thioether intermediates. Evidence from similar compounds shows that sulfonation reactions often proceed under mild conditions using oxidizing agents like H₂O₂ or mCPBA .

- One-pot multicomponent synthesis : Optimized routes for structurally related pyridinones highlight the use of trifluoromethylation or fluorinated building blocks to enhance reactivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at C4/C6) and sulfonyl group integration. Splitting patterns in the aromatic region distinguish pyridinone tautomers .

- IR spectroscopy : Strong absorption bands at ~1150–1250 cm⁻¹ confirm the presence of the sulfonyl group (S=O stretching) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways, critical for identifying impurities or byproducts .

Q. How is the anti-inflammatory activity of this compound screened in preclinical studies?

- In vitro assays : Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cell lines (e.g., RAW 264.7) .

- Enzyme inhibition studies : Targeting cyclooxygenase (COX) or 5-lipoxygenase (5-LOX) pathways, with IC₅₀ values compared to reference drugs like indomethacin .

- Patent data : European patents highlight pyridinone derivatives as components in formulations for inflammatory skin conditions, suggesting standardized dermatological efficacy models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the methylsulfonyl group’s role in biological activity?

- Systematic substitution : Replace the methylsulfonyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on target binding .

- Crystallographic analysis : Resolve X-ray structures to study sulfonyl group interactions with enzymatic active sites (e.g., COX-2) .

- Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution and tautomeric stability, which correlate with bioavailability .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

- Purity validation : Use HPLC or GC-MS to rule out impurities (e.g., residual solvents or synthetic byproducts) that may skew activity data .

- Assay standardization : Reproduce conflicting studies under controlled conditions (e.g., cell line passage number, serum concentration) .

- Metabolite profiling : Identify active metabolites in in vivo models (e.g., Sprague-Dawley rats) that may explain discrepancies between in vitro and in vivo results .

Q. How can synthetic yield be improved for large-scale production of this compound?

- Catalyst optimization : Transition from homogeneous catalysts (e.g., Pd/C) to heterogeneous systems for easier recovery and reuse .

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics, as seen in trifluoromethylpyridinone syntheses (yields up to 67%) .

- Flow chemistry : Continuous-flow reactors reduce side reactions and improve scalability for multi-step syntheses .

Q. What in vivo models are appropriate for evaluating neuroprotective or antifungal effects?

- Antifungal activity : Use CD-1 mice infected with Candida albicans or Aspergillus niger, monitoring survival rates and fungal load via qPCR .

- Neuroprotection : Employ transgenic rodent models (e.g., Alzheimer’s disease) to assess cognitive improvement in Morris water maze tests, with pharmacokinetic profiling to confirm blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。